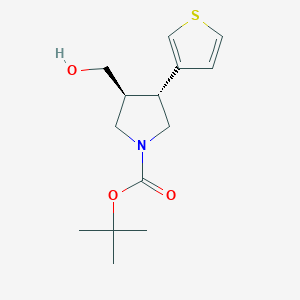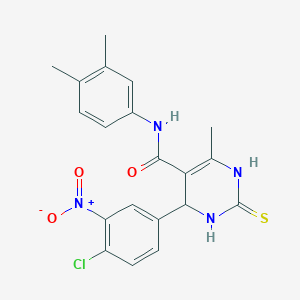
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibitors
Research on acetamide derivatives, including those with isoxazole and pyridine components, has shown potential applications as corrosion inhibitors. A study explored the synthesis and evaluation of acetamide derivatives with long alkyl side chains, including isoxazolidine and isoxazoline derivatives, for their corrosion prevention efficiencies. These compounds were tested with steel coupons in acidic and mineral oil mediums, showing promising inhibition efficiencies, which suggests the potential of related compounds in corrosion prevention applications (Yıldırım & Cetin, 2008).
Anticancer Properties
Another area of research involves the investigation of acetamide derivatives, including those with pyridine and methoxyphenyl groups, for their anticancer properties. For instance, novel acetamide derivatives of oxadiazole-thiol were synthesized and screened for cytotoxicity against various cancer cell lines. Among the synthesized compounds, some exhibited high cytotoxicity on specific cell lines, highlighting the potential therapeutic applications of such compounds in cancer treatment (Vinayak et al., 2014).
Synthesis of Heterocycles
Compounds with methoxy and acetamide functionalities have been utilized as synthons in the efficient synthesis of heterocyclic compounds, including five and six-membered rings with aldehyde functionalities. This research underscores the utility of such compounds in organic synthesis, particularly in constructing complex heterocyclic structures with potential biological activities (Mahata et al., 2003).
Eigenschaften
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-4-2-14(3-5-16)17-10-15(21-24-17)11-18(22)20-12-13-6-8-19-9-7-13/h2-10H,11-12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVKCDAWTMWBEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2390388.png)



![3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2390394.png)
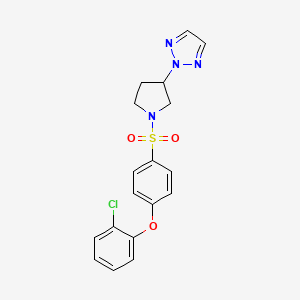
![4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390399.png)

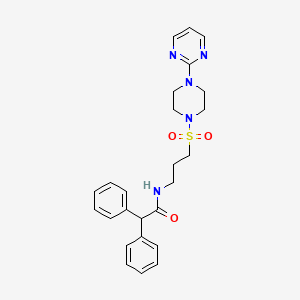
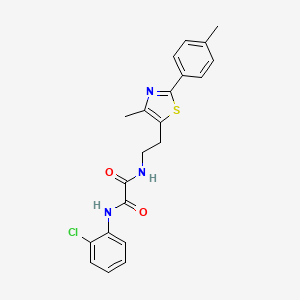
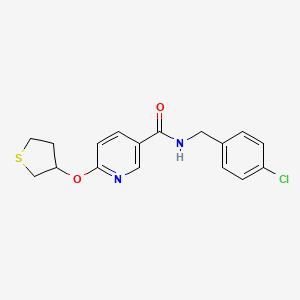
![3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2390408.png)
